molecular formula C14H17N3O5S B2993389 6-methyl-4-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1795087-27-2

6-methyl-4-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Cat. No. B2993389
CAS RN: 1795087-27-2
M. Wt: 339.37
InChI Key: NHGSSIFYGVQNCZ-UHFFFAOYSA-N
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Description

6-methyl-4-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C14H17N3O5S and its molecular weight is 339.37. The purity is usually 95%.
BenchChem offers high-quality 6-methyl-4-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-4-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Heterocyclic Compound Synthesis

    Research has explored the synthesis of novel pyrazolo[3,4-b]pyridin-3-ol derivatives through cyclization reactions. These compounds were further modified to obtain sulfonyl and acylated products, characterized by spectroscopic methods and X-ray diffraction analysis. Theoretical calculations, including density functional theory (DFT), were employed to study the molecular structures, providing insights into the predominance of certain forms in the gas phase and investigating molecular electrostatic potential (MESP) and frontier molecular orbital (FMO) analysis (Li-qun Shen et al., 2014).

  • Metal Complexes and Spin-Crossover

    Iron(II) complexes with sulfanyl-, sulfinyl-, and sulfonyl-2,6-dipyrazolylpyridine ligands were studied for their spin-crossover and crystallographic phase changes. The research demonstrated how oxidized sulfur centers stabilize low spin states in these complexes, indicating a subtle interplay between spin-crossover phenomena and structural changes in the crystal (L. J. K. Cook et al., 2015).

Chemical Reactions and Modifications

  • Cycloaddition Reactions

    Studies have explored the reactions of isonitrosoflavanone esters with Schiff bases and heteroaromatic rings, resulting in the formation of (o-hydroxybenzoyl)imidazoles and pyridoimidazoles. X-ray diffraction studies were used to elucidate the chemical identities of these compounds, revealing conformational disorders associated with the rotation of the hydroxyphenyl moiety and the variability in intramolecular hydrogen bonding (A. Katritzky et al., 1980).

  • Polarographic Studies

    The reduction processes of alkyl imidazolyl sulfoxides and sulfides have been investigated through polarographic methods. These studies focus on the electron consumption and structural factors affecting reducibility, providing valuable insights into the electrochemical behaviors of such compounds (B. Johansson & S. Wendsjö, 1983).

properties

IUPAC Name

6-methyl-4-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-10-5-12(6-14(18)21-10)22-11-3-4-17(7-11)23(19,20)13-8-16(2)9-15-13/h5-6,8-9,11H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGSSIFYGVQNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)C3=CN(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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